methyl 2-[(4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzoyl)amino]benzoate
Overview
Description
Methyl 2-[(4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzoyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a benzoyl group, which is further connected to a dimethyl-substituted aniline moiety. The presence of a methylsulfonyl group adds to its chemical versatility, making it a subject of interest in synthetic organic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzoyl)amino]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzenesulfonyl chloride with aniline derivatives, followed by acylation with benzoyl chloride. The final esterification step involves the reaction with methyl benzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Methyl 2-[(4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzoyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-[(4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
- Methyl 2-[(4-{[3,4-dimethylphenyl]amino}methyl}benzoyl)amino]benzoate
- Methyl 2-(4-{[3,4-dimethylphenylamino}methyl}benzoyl)amino]benzoate
Comparison:
- Uniqueness: The presence of the methylsulfonyl group in methyl 2-[(4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzoyl)amino]benzoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity.
- Structural Differences: Variations in the substituents on the aromatic rings can lead to differences in chemical reactivity and biological activity.
- Applications: While similar compounds may share some applications, the unique structural features of this compound can make it more suitable for specific research or industrial purposes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[[4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-17-9-14-21(15-18(17)2)27(33(4,30)31)16-19-10-12-20(13-11-19)24(28)26-23-8-6-5-7-22(23)25(29)32-3/h5-15H,16H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKQYDQWAQOAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OC)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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